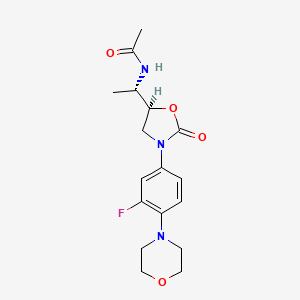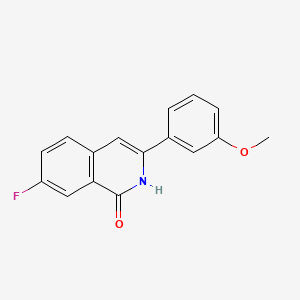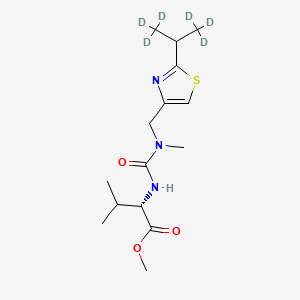
Antiparasitic agent-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiparasitic agent-8 is a synthetic compound designed to combat parasitic infections. It is particularly effective against a range of protozoan and helminth parasites, making it a valuable tool in the treatment of neglected tropical diseases. The compound’s unique structure allows it to target specific biochemical pathways in parasites, leading to their immobilization and death.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-8 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of an imidazole ring, which is a common scaffold in many antiparasitic agents . This is followed by the introduction of various functional groups that enhance the compound’s antiparasitic activity. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These methods allow for the precise control of reaction parameters, ensuring consistent quality and efficiency. The use of automated systems and advanced monitoring techniques further enhances the production process, reducing the risk of contamination and ensuring compliance with regulatory standards .
化学反応の分析
Types of Reactions
Antiparasitic agent-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms, typically in the presence of reducing agents like sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce more saturated compounds.
科学的研究の応用
Antiparasitic agent-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antiparasitic action and to develop new synthetic methodologies.
Biology: Researchers use it to investigate the biochemical pathways involved in parasitic infections and to identify potential targets for new therapies.
Medicine: The compound is tested in clinical trials to evaluate its efficacy and safety in treating parasitic diseases.
作用機序
The mechanism of action of Antiparasitic agent-8 involves the inhibition of key enzymes and pathways essential for parasite survival. The compound targets the parasite’s energy production systems, leading to a depletion of ATP and subsequent cell death. It also disrupts the parasite’s cytoskeleton by binding to tubulin, preventing its polymerization and causing structural collapse .
類似化合物との比較
Antiparasitic agent-8 is unique in its ability to target multiple biochemical pathways simultaneously, making it more effective than many other antiparasitic agents. Similar compounds include:
Ivermectin: A broad-spectrum antiparasitic agent that targets glutamate-gated chloride channels in parasites.
Albendazole: An antiparasitic agent that binds to tubulin, inhibiting its polymerization and disrupting the parasite’s cytoskeleton.
Metronidazole: An antiparasitic and antibacterial agent that disrupts DNA synthesis in parasites.
In comparison, this compound offers a broader spectrum of activity and a higher potency, making it a valuable addition to the arsenal of antiparasitic agents.
特性
分子式 |
C17H22FN3O4 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
N-[(1S)-1-[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]ethyl]acetamide |
InChI |
InChI=1S/C17H22FN3O4/c1-11(19-12(2)22)16-10-21(17(23)25-16)13-3-4-15(14(18)9-13)20-5-7-24-8-6-20/h3-4,9,11,16H,5-8,10H2,1-2H3,(H,19,22)/t11-,16-/m0/s1 |
InChIキー |
JYHNPBCGLZTGJX-ZBEGNZNMSA-N |
異性体SMILES |
C[C@@H]([C@@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)NC(=O)C |
正規SMILES |
CC(C1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)




![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
